2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine
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Overview
Description
2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields .
Preparation Methods
The synthesis of 2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (250°C) can yield the desired pyrido[3,2-d]pyrimidine derivatives . Industrial production methods may involve optimizing these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects . Specific pathways involved may include kinase inhibition and modulation of signaling cascades .
Comparison with Similar Compounds
2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine can be compared with other pyridopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities.
Piritrexim: A synthetic antifolate with antitumor properties. The uniqueness of this compound lies in its specific structural features and the trifluoromethyl group, which can enhance its biological activity and stability.
Properties
Molecular Formula |
C9H7F3N4 |
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Molecular Weight |
228.17 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H7F3N4/c1-4-14-5-2-3-6(9(10,11)12)16-7(5)8(13)15-4/h2-3H,1H3,(H2,13,14,15) |
InChI Key |
BBNDLFALSKHZHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)N)N=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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